1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Overview
Description
1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C35H36ClNO4S and its molecular weight is 602.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Montelukast 1,2-Diol, also known as UNII-PV596370Q4 or 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in mediating the effects of leukotrienes, which are lipid molecules involved in the body’s inflammatory responses .
Mode of Action
Montelukast 1,2-Diol acts as a leukotriene receptor antagonist . It demonstrates a marked affinity and selectivity to the CysLT1 receptor, inhibiting the physiological actions of cysteinyl leukotrienes like LTC4, LTD4, and LTE4 . These leukotrienes are potent bronchoconstrictors and play a key role in the pathophysiology of asthma and allergic rhinitis .
Biochemical Pathways
The binding of Montelukast 1,2-Diol to the CysLT1 receptor blocks the action of leukotrienes, thereby inhibiting leukotriene-mediated effects such as bronchoconstriction, mucosal edema, mucous secretion, and cellular infiltration . This leads to a reduction in inflammation and alleviation of symptoms in conditions like asthma and allergic rhinitis .
Pharmacokinetics
Montelukast 1,2-Diol exhibits the following pharmacokinetic properties:
- Absorption : It is rapidly absorbed .
- Distribution : The volume of distribution is approximately 8-11 L .
- Metabolism : It is extensively metabolized in the liver via cytochrome P450 enzymes, including CYP3A4, 2C8, and 2C9 .
- Excretion : The compound and its metabolites are almost exclusively excreted in the bile and into the feces .
- Half-life : The mean plasma half-life of Montelukast varies from 2.7 to 5.5 hours in healthy young adults .
These properties influence the bioavailability of Montelukast 1,2-Diol and its therapeutic effectiveness .
Result of Action
The antagonistic action of Montelukast 1,2-Diol on the CysLT1 receptor results in the alleviation of symptoms associated with conditions like asthma and allergic rhinitis. By blocking the action of leukotrienes, it reduces inflammation, bronchoconstriction, mucosal edema, and mucus secretion .
Action Environment
The action, efficacy, and stability of Montelukast 1,2-Diol can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, the drug’s metabolism can be affected by factors that influence the activity of the cytochrome P450 system, such as the presence of other drugs, certain diseases, and genetic variability .
Biochemical Analysis
Biochemical Properties
Montelukast 1,2-Diol selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4) . This interaction with the CysLT1 receptor is crucial for its role in biochemical reactions .
Cellular Effects
Montelukast 1,2-Diol influences cell function by blocking the CysLT1 receptor, which is involved in the inflammatory response. By preventing the binding of LTD4, it can reduce inflammation and its associated cellular effects .
Molecular Mechanism
The molecular mechanism of action of Montelukast 1,2-Diol involves its binding to the CysLT1 receptor. This binding is selective and competitive, preventing the inflammatory mediator LTD4 from activating the receptor .
Metabolic Pathways
Montelukast 1,2-Diol is metabolized by cytochrome P450s and UDP-Glucuronosyltransferases . CYP2C8 and CYP2C9 are the principal enzymes responsible for its metabolism .
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,2-dihydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(41,22-38)30-8-3-2-6-25(30)12-16-32(42-23-35(17-18-35)21-33(39)40)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(36)20-31(26)37-29/h2-11,13-15,19-20,32,38,41H,12,16-18,21-23H2,1H3,(H,39,40)/b14-9+/t32-,34?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQIEVSCRCMNLW-SHISVWIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171880 | |
Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186352-97-6 | |
Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186352976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1,2-DIHYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV596370Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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